3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

3-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid (CAS 167627-06-7; molecular formula C10H9NO3; molecular weight 191.18 g mol−1) is a 3-methyl-substituted oxindole-5-carboxylic acid derivative. The compound carries a carboxylic acid handle at the 5-position of the oxindole core, a lactam carbonyl at the 2-position, and a single methyl substituent at the 3-position.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 167627-06-7
Cat. No. B3420029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
CAS167627-06-7
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCC1C2=C(C=CC(=C2)C(=O)O)NC1=O
InChIInChI=1S/C10H9NO3/c1-5-7-4-6(10(13)14)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)(H,13,14)
InChIKeyZJEIYTWOLUIVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of 3-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic Acid (CAS 167627-06-7): A 3-Methyl-Substituted Oxindole-5-Carboxylic Acid Building Block


3-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid (CAS 167627-06-7; molecular formula C10H9NO3; molecular weight 191.18 g mol−1) is a 3-methyl-substituted oxindole-5-carboxylic acid derivative. The compound carries a carboxylic acid handle at the 5-position of the oxindole core, a lactam carbonyl at the 2-position, and a single methyl substituent at the 3-position . It is supplied as a research-grade building block with a certified purity of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC . The 3-position methyl group differentiates it from the unsubstituted parent 5-carboxyoxindole (CAS 102359-00-2) and from analogs bearing gem-dimethyl or N-methyl substitution patterns, providing a balanced lipophilicity (XLogP3 = 0.9) and a single stereocenter that may be exploited in asymmetric synthesis or chiral resolution .

Why Generic Oxindole-5-Carboxylic Acid Analogs Cannot Substitute Directly for CAS 167627-06-7 in SAR and Chemical Biology Workflows


The oxindole-5-carboxylic acid chemotype is a privileged scaffold in medicinal chemistry, appearing in kinase inhibitors, anti-inflammatory agents, and IDO1 modulators . However, the 3-position substitution pattern fundamentally governs lipophilicity, metabolic stability, steric accessibility, and hydrogen-bonding geometry, making in-class compounds non-interchangeable in structure–activity relationship (SAR) campaigns. Replacing the 3-methyl substituent of CAS 167627-06-7 with a hydrogen (5-carboxyoxindole, CAS 102359-00-2) reduces log P by ~0.2 units and eliminates the stereocenter, while substituting with gem-dimethyl (CAS 129912-25-0) increases molecular weight by ~14 Da and raises log P by 0.3 units, both changes that shift physicochemical and pharmacokinetic property windows . The quantitative evidence below demonstrates that CAS 167627-06-7 occupies a distinct property niche that generic substitution cannot replicate.

Quantitative Differentiation Evidence for 3-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic Acid (CAS 167627-06-7) Versus Closest Commercially Available Analogs


Lipophilicity (XLogP3) Differentiation: CAS 167627-06-7 Occupies the Gap Between Unsubstituted and gem-Dimethyl Oxindole-5-Carboxylic Acids

The target compound exhibits an XLogP3 value of 0.9, which falls precisely between the unsubstituted 5-carboxyoxindole (XLogP3 = 0.7) and the 3,3-dimethyl analog (XLogP3 = 1.2) . This intermediate lipophilicity is critical for balancing aqueous solubility and membrane permeability in lead optimization. The 0.2 log unit increment over the unsubstituted parent, and the 0.3 log unit decrement versus the gem-dimethyl analog, represent measurable differences that can shift predicted log D, oral absorption, and CYP450 susceptibility in a systematic fashion.

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Steric and Stereochemical Differentiation: A Single Chiral Center at C3 Versus No Stereocenter or Achiral gem-Dimethyl Substitution

CAS 167627-06-7 possesses a single asymmetric carbon at the C3 position (asymmetric atom count = 1), in contrast to 5-carboxyoxindole (CAS 102359-00-2), which has no stereocenter, and 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid (CAS 129912-25-0), which is achiral at C3 due to gem-dimethyl substitution . The presence of a single chiral center allows enantiomeric resolution and the evaluation of stereochemistry-dependent biological activity, a capability absent from both the des-methyl and gem-dimethyl comparators. Furthermore, the mono-methyl group presents a smaller van der Waals volume than the gem-dimethyl group, resulting in reduced steric hindrance in enzyme active-site pockets.

Asymmetric Synthesis Chiral Resolution Protein–Ligand Docking

Hydrogen-Bond Donor/Acceptor Capacity Parity with Increased Molecular Weight: Optimizing Ligand Efficiency Indices

CAS 167627-06-7 maintains the same hydrogen-bond donor count (2) and hydrogen-bond acceptor count (3) as both the des-methyl parent (CAS 102359-00-2) and the gem-dimethyl analog (CAS 129912-25-0) . However, its molecular weight (191.18 g mol−1) is +14 Da above the des-methyl parent (177.16 g mol−1) but −14 Da below the gem-dimethyl analog (205.21 g mol−1). This positions CAS 167627-06-7 at the midpoint of a HBD/HBA-constant molecular-weight ladder, allowing researchers to probe the effect of incremental methyl addition on target binding without confounding changes in hydrogen-bonding capacity.

Fragment-Based Drug Design Ligand Efficiency Metrics Physicochemical Property Optimization

Commercial Purity and Batch QC Documentation: 98% Certified with Multi-Method Validation

CAS 167627-06-7 is available from multiple reputable vendors at a certified purity of 98%, supported by batch-specific QC documentation including 1H NMR, HPLC, and GC analyses . In contrast, the 3,3-dimethyl analog (CAS 129912-25-0) is most commonly supplied at 95–97% purity from identified vendors, and the 1,3,3-trimethyl analog (CAS 896160-47-7) is typically offered at 95% purity . This 1–3 percentage-point purity difference translates into a lower maximum impurity burden (≤2% vs. ≤5%), which is particularly relevant for sensitive biochemical and cellular assays where minor impurities can confound dose–response interpretations.

Chemical Procurement Quality Control Reproducibility

Absence of N1-Methylation: Preserving the Free Lactam NH for Key Hydrogen-Bond Interactions

CAS 167627-06-7 retains a free N1–H (lactam NH) with a hydrogen-bond donor count of 2, in contrast to 1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid (CAS 896160-47-7), which bears an N1-methyl group, eliminating one HBD and increasing molecular weight to 219.24 g mol−1 . In numerous oxindole-based kinase inhibitor co-crystal structures, the oxindole N1–H and C2 carbonyl engage in a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., with the backbone NH and carbonyl of the hinge residue) . N1-methylation abolishes this critical hinge-binding interaction, whereas CAS 167627-06-7 preserves it while still offering the 3-methyl substitution for additional hydrophobic contacts.

Kinase Inhibitor Design Hydrogen-Bonding Pharmacophore Structure-Based Drug Design

Predicted Ionization (pKa) Consistency: Carboxylic Acid pKa ~4.1 Across the Methyl-Substitution Series

The predicted pKa of the carboxylic acid group in CAS 167627-06-7 is approximately 4.1–4.2, based on its close structural relationship to 5-carboxyoxindole (predicted pKa = 4.19 ± 0.20) and 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid (predicted pKa = 4.19 ± 0.40) . The 3-methyl substituent is not expected to significantly perturb the carboxylic acid pKa, meaning that CAS 167627-06-7 will exhibit quantitatively similar ionization behavior at physiological pH (predominantly carboxylate anion at pH 7.4) while offering distinct lipophilicity and steric features. This pKa consistency reduces the risk of altered solubility and permeability driven by ionization-state shifts when using the 3-methyl analog in place of the parent compound.

Ionization State Prediction Bioavailability Optimization Formulation Development

Recommended Application Scenarios for 3-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic Acid (CAS 167627-06-7) Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Intermediate Lipophilicity in the Oxindole-5-Carboxylic Acid Series

When building a methyl-substitution ladder to probe the lipophilicity–activity relationship of an oxindole-5-carboxylic acid hit, CAS 167627-06-7 is the essential intermediate between the des-methyl (XLogP3 = 0.7) and gem-dimethyl (XLogP3 = 1.2) analogs. Its XLogP3 of 0.9, combined with unchanged hydrogen-bonding capacity relative to the series, allows teams to isolate the contribution of incremental lipophilicity to target binding, cellular permeability, and metabolic stability without confounding changes in HBD/HBA or ionization . This systematic approach to SAR reduces the risk of misattributing potency shifts to steric rather than lipophilic effects.

Chiral Oxindole Synthesis and Enantioselective Biological Evaluation

The single asymmetric carbon at C3 in CAS 167627-06-7 enables enantiomeric resolution via chiral HPLC or diastereomeric salt formation, generating (R)- and (S)-3-methyl-2-oxoindoline-5-carboxylic acid enantiomers . These enantiomers can separately be elaborated (e.g., via amide coupling at the 5-carboxylic acid handle) to produce enantiopure oxindole libraries for differential biological testing. Neither the des-methyl parent (no stereocenter) nor the gem-dimethyl analog (achiral at C3, no resolution possible) can support this workflow. For kinase targets where oxindole stereochemistry influences hinge-binding geometry, this capability is critical.

Fragment-Based Drug Discovery Using a Hinge-Binding Oxindole Scaffold

In fragment-based screening, CAS 167627-06-7 functions as a low-molecular-weight (191.18 Da) carboxylic acid fragment that retains the free N1–H required for bidentate hinge-region hydrogen bonding in kinases . Its 3-methyl group provides a modest hydrophobic contact that can improve affinity relative to the unsubstituted fragment (177.16 Da) without the steric bulk and higher log P of the gem-dimethyl analog (205.21 Da). The 5-carboxylic acid serves as a synthetic vector for amide or ester elaboration during fragment growth. Fragment hits can be validated by comparing the 3-methyl fragment with the unsubstituted and gem-dimethyl fragments to establish SAR even at the fragment level.

Chemical Biology Probe Design Requiring High-Purity (>98%) Carboxylic Acid Building Blocks

For chemical biology applications—including target engagement assays (CETSA, DARTS), photoaffinity labeling, and cellular imaging probe synthesis—the 98% minimum purity of CAS 167627-06-7, documented by NMR, HPLC, and GC, provides the necessary assurance that observed biological effects originate from the intended compound rather than from reactive impurities . The carboxylic acid handle permits facile conjugation to biotin, fluorophores, or photo-crosslinking groups via standard amide coupling chemistry. The defined stereochemistry (single enantiomer or racemate, depending on the synthesis) also supports the generation of stereochemically defined probe molecules.

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